Comprehensive Characterization of Propyl 2-Hydroxybut-3-Enoate: NMR Spectral Analysis and Mechanistic Insights
Comprehensive Characterization of Propyl 2-Hydroxybut-3-Enoate: NMR Spectral Analysis and Mechanistic Insights
Executive Summary
Propyl 2-hydroxybut-3-enoate (PVG) is a highly versatile C4 α-hydroxy ester that has garnered significant attention in the fields of green chemistry and bio-based polymer development. As a structural analog to methyl vinyl glycolate (MVG), PVG serves as a critical platform molecule capable of undergoing cross-metathesis, transesterification, and polymerization to yield sustainable materials.
Because PVG contains multiple reactive handles—a terminal alkene, a secondary hydroxyl group, and an ester linkage—precise structural validation is paramount. This whitepaper provides an authoritative, in-depth guide to the synthesis pathways and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of propyl 2-hydroxybut-3-enoate, detailing the causality behind its chemical shifts and establishing a self-validating protocol for laboratory analysis.
Mechanistic Origins & Synthesis Pathways
The production of vinyl glycolates represents a triumph of heterogeneous catalysis in biomass valorization. Traditionally, these C4 α-hydroxy esters are synthesized via the cascade retro-aldol fragmentation of hexose or pentose sugars (such as glucose or fructose) using Lewis acidic zeolites, most notably Sn-Beta 1.
When the reaction is conducted in propanol, or when MVG undergoes transesterification with propanol, PVG is formed. The mechanism relies on the unique ability of isolated Sn(IV) sites within the zeolite framework to coordinate and cleave sugars into smaller fragments. Specifically, a hexose undergoes retro-aldol cleavage to yield C2 fragments like glycolaldehyde. These fragments then undergo intermolecular aldol condensation, followed by dehydration and a crucial 1,2-hydride shift to form the vinyl glycolate backbone 2.
Catalytic cascade pathway for the synthesis of PVG from hexose sugars via Sn-Beta.
Structural Elucidation: NMR Spectral Analysis
The structural validation of PVG is heavily reliant on 1D and 2D NMR spectroscopy. The molecule presents a fascinating array of electronic environments: an aliphatic propyl chain, a highly deshielded chiral alpha-carbon, and a terminal vinyl group exhibiting an AMX spin system.
¹H NMR Analysis & Causality
The proton NMR spectrum of PVG is characterized by distinct regions that correspond to its functional groups. Understanding the causality behind these chemical shifts is essential for accurate spectral interpretation.
-
The Alpha Proton (-CH(OH)-): This proton resonates significantly downfield (~4.65 ppm). This pronounced deshielding is a cumulative effect of three factors: the inductive electron withdrawal by the adjacent hydroxyl oxygen, the electron-withdrawing ester carbonyl, and the anisotropic deshielding cone generated by the adjacent carbon-carbon double bond.
-
The Vinyl Protons (-CH=CH₂): The alkene protons form a classic AMX spin system. The internal vinyl proton (-CH=) is a doublet of doublets of doublets (ddd) at ~5.85 ppm. The terminal protons (=CH₂) are diastereotopic in nature relative to the chiral center and exhibit distinct coupling constants governed by the Karplus relationship. The trans coupling (J ~ 17.1 Hz) is significantly larger than the cis coupling (J ~ 10.4 Hz) due to the 180° vs. 0° dihedral angles of the rigid alkene geometry.
-
The Propyl Chain: The ester-linked propyl group displays a textbook first-order aliphatic splitting pattern. The -O-CH₂- protons are shifted to ~4.15 ppm due to direct attachment to the electronegative ester oxygen.
Table 1: Predicted ¹H NMR Spectral Data for Propyl 2-hydroxybut-3-enoate (400 MHz, CDCl₃)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH= (Internal vinyl) | 5.85 | ddd | 17.1, 10.4, 5.5 | 1H |
| =CH₂ (Terminal trans) | 5.40 | dt | 17.1, 1.5 | 1H |
| =CH₂ (Terminal cis) | 5.25 | dt | 10.4, 1.5 | 1H |
| -CH(OH)- (Alpha) | 4.65 | m (or br d) | 5.5 | 1H |
| -O-CH₂- (Propyl C1) | 4.15 | t | 6.7 | 2H |
| -OH (Hydroxyl) | 3.10 | br s | - (Exchangeable) | 1H |
| -CH₂- (Propyl C2) | 1.68 | sextet | 7.2 | 2H |
| -CH₃ (Propyl C3) | 0.95 | t | 7.4 | 3H |
¹³C NMR Analysis
The carbon-13 spectrum provides a direct map of the molecular skeleton. The quaternary ester carbonyl is the most deshielded carbon, appearing near 173.5 ppm. The alpha carbon, bonded directly to the hydroxyl group, is found at ~71.4 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for Propyl 2-hydroxybut-3-enoate (100 MHz, CDCl₃)
| Carbon Environment | Chemical Shift (δ, ppm) | Structural Assignment |
| C=O (Ester Carbonyl) | 173.5 | Quaternary Carbonyl |
| -CH= (Internal Vinyl) | 135.2 | sp² Methine |
| =CH₂ (Terminal Vinyl) | 117.8 | sp² Methylene |
| -CH(OH)- (Alpha Carbon) | 71.4 | sp³ Methine (Oxygenated) |
| -O-CH₂- (Propyl C1') | 67.5 | sp³ Methylene (Ester-linked) |
| -CH₂- (Propyl C2') | 21.9 | sp³ Methylene (Aliphatic) |
| -CH₃ (Propyl C3') | 10.3 | sp³ Methyl |
2D NMR Strategies for Definitive Assignment
To ensure absolute trustworthiness in structural validation, 1D spectra must be corroborated with 2D techniques. Heteronuclear Multiple Bond Correlation (HMBC) is particularly critical for PVG, as it bridges the isolated spin systems (the propyl chain and the vinyl-alpha core) through the quaternary carbonyl carbon.
Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming the PVG structure.
Experimental Workflows & Protocols
To guarantee reproducibility and self-validation, the following step-by-step methodology must be adhered to when acquiring high-resolution NMR spectra for α-hydroxy esters like PVG 3.
Protocol: High-Resolution NMR Acquisition
-
Sample Preparation:
-
Weigh 15–20 mg of high-purity propyl 2-hydroxybut-3-enoate.
-
Dissolve the compound entirely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference. Causality: CDCl₃ is chosen for its lack of exchangeable protons, ensuring the hydroxyl (-OH) signal remains visible and does not undergo rapid deuterium exchange.
-
-
Shimming and Tuning:
-
Transfer the homogeneous solution to a 5 mm precision NMR tube.
-
Insert into a 400 MHz (or higher) NMR spectrometer.
-
Perform automated or manual gradient shimming to ensure a sharp, symmetrical TMS signal (line width < 1 Hz). Tune and match the probe to the ¹H and ¹³C frequencies to maximize the signal-to-noise ratio.
-
-
¹H NMR Acquisition:
-
Set the pulse sequence to a standard 30° flip angle (zg30).
-
Use a spectral width of 15 ppm, a relaxation delay (D1) of 2.0 seconds, and acquire 16 to 32 transients. Causality: The 2.0s D1 ensures complete longitudinal relaxation of all protons, providing accurate, quantitative integration for the propyl and vinyl regions.
-
-
¹³C NMR Acquisition:
-
Utilize a proton-decoupled sequence (zgpg30).
-
Set the spectral width to 250 ppm, D1 to 2.0 seconds, and acquire a minimum of 512 transients. Causality: The high number of transients is required to achieve a sufficient signal-to-noise ratio for the quaternary ester carbonyl carbon, which lacks NOE enhancement from attached protons.
-
-
Data Processing & Validation:
-
Apply a zero-filling factor of 2 and an exponential window function with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C.
-
Fourier transform the FIDs, manually correct the phase (zero and first order), and apply a baseline correction.
-
Self-Validation Check: Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm. Verify the presence of the residual CHCl₃ solvent peak at exactly 7.26 ppm (¹H) and 77.16 ppm (¹³C).
-
References
- Sølvhøj, A., Taarning, E., & Madsen, R. (2016). Methyl vinyl glycolate as a diverse platform molecule. Green Chemistry.
- ACS Sustainable Chemistry & Engineering. (2024). Production of Methyl Lactate with Sn-USY and Sn-β: Insights into Real Hemicellulose Valorization.
- MDPI Catalysts. (2022). Catalytic Performances of Sn-Beta Catalysts Prepared from Different Heteroatom-Containing Beta Zeolites for the Retro-Aldol Fragmentation of Glucose.
Sources
- 1. Methyl vinyl glycolate as a diverse platform molecule - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01556E [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Performances of Sn-Beta Catalysts Prepared from Different Heteroatom-Containing Beta Zeolites for the Retro-Aldol Fragmentation of Glucose [mdpi.com]
